(Sar1,Ile4,8)-Angiotensin II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

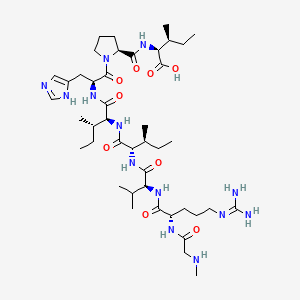

(Sar1,Ile4,8)-Angiotensin II is a useful research compound. Its molecular formula is C43H75N13O9 and its molecular weight is 918.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Sar1,Ile4,8)-Angiotensin II, often abbreviated as SII Ang II, is a synthetic analogue of angiotensin II (Ang II) that selectively activates the angiotensin II type 1 receptor (AT1R). This compound is notable for its unique biological activity, particularly in the context of insulin receptor signaling and cardiovascular health. This article explores the biological activity of SII Ang II, including its mechanisms of action, effects on various cellular pathways, and implications for therapeutic applications.

SII Ang II operates primarily through functional selectivity , meaning it preferentially activates certain signaling pathways over others. This selectivity is significant in mitigating the adverse effects commonly associated with traditional Ang II therapies, such as hypertension and cardiovascular diseases.

-

Insulin Receptor Signaling : Research indicates that SII Ang II enhances insulin receptor (IR) signaling in hepatocytes. It promotes insulin-stimulated glycogen synthesis by potentiating the phosphorylation of key proteins involved in glucose metabolism:

- Akt : A serine/threonine kinase that plays a crucial role in glucose uptake and metabolism.

- Glycogen Synthase Kinase 3 (GSK3) : Inhibition of GSK3 leads to increased glycogen synthesis.

- Cross-Talk with Other Receptors : SII Ang II also influences the interaction between AT1R and bradykinin B2 receptors. In primary vascular smooth muscle cells, SII Ang II inhibits B2 receptor signaling through arrestin-dependent mechanisms, leading to reduced calcium influx and altered intracellular signaling dynamics .

Table 1: Summary of Key Findings on SII Ang II

Case Study 1: Insulin Sensitivity Improvement

In a controlled study involving primary rat hepatocytes, researchers demonstrated that pre-treatment with SII Ang II resulted in a marked increase in insulin sensitivity. The study highlighted how SII Ang II enhanced the phosphorylation of Akt and GSK3α/β without affecting FOXO1 phosphorylation, indicating a targeted enhancement of insulin signaling pathways .

Case Study 2: Cardiovascular Benefits

Another investigation assessed the cardiovascular impacts of SII Ang II in hypertensive animal models. The findings suggested that SII Ang II not only lowered blood pressure but also improved cardiac output and performance metrics when compared to standard treatments with traditional Ang II .

Implications for Therapeutic Applications

The unique properties of SII Ang II suggest potential therapeutic applications in conditions such as:

- Type 2 Diabetes : By enhancing insulin sensitivity and glucose metabolism, SII Ang II could serve as an adjunct therapy for managing diabetes.

- Hypertension Management : Its ability to lower blood pressure while minimizing adverse effects makes it a candidate for treating hypertension without the typical side effects associated with conventional angiotensin therapies.

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Research indicates that SII Ang II can modulate vascular responses by selectively activating β-arrestin pathways while inhibiting traditional G protein-mediated signaling. This biased agonism allows for a reduction in blood pressure without the typical side effects associated with conventional angiotensin receptor antagonists. Studies have shown that SII Ang II can effectively reduce vascular tone and improve endothelial function, making it a promising candidate for treating hypertension .

Heart Failure

The biased signaling properties of SII Ang II suggest its potential in heart failure management. By promoting receptor internalization and activating arrestin-dependent pathways, SII Ang II may enhance cardiac performance and reduce adverse remodeling of the heart. Preclinical studies have demonstrated that SII Ang II can improve outcomes in models of heart failure, indicating its potential as a therapeutic agent .

Insulin Sensitivity

SII Ang II has been shown to potentiate insulin receptor signaling in hepatocytes, leading to enhanced glycogen synthesis. This effect is mediated through increased phosphorylation of key proteins involved in glucose metabolism, such as Akt and glycogen synthase kinase 3 (GSK3)α/β. The ability of SII Ang II to enhance insulin sensitivity makes it a candidate for addressing metabolic disorders like type 2 diabetes .

Obesity-Related Conditions

Given its role in regulating glucose metabolism and insulin sensitivity, SII Ang II may also play a role in managing obesity-related conditions. By improving metabolic signaling pathways, it could help mitigate some of the adverse effects associated with obesity, such as insulin resistance and dyslipidemia .

Biased Agonism

The unique mechanism of action of SII Ang II lies in its ability to selectively activate β-arrestin pathways while inhibiting G protein signaling. This biased agonism leads to distinct cellular responses that differ from those induced by traditional angiotensin II signaling. For instance, studies have shown that SII Ang II can induce internalization of AT1-B2 receptor heterodimers, thereby modulating bradykinin receptor signaling and reducing inflammatory responses associated with cardiovascular diseases .

Cross-Talk with Other Systems

SII Ang II interacts with the kallikrein-kinin system through its effects on bradykinin receptors, demonstrating a complex interplay between these systems that can influence vascular tone and inflammation. The ability of SII Ang II to inhibit B2 receptor signaling suggests potential applications in conditions characterized by excessive inflammation or vascular dysfunction .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Activation of Extracellular Signal-Activated Kinase by Angiotensin II | Demonstrated that SII Ang II activates ERK pathways crucial for vascular function and coronary health . |

| Association of β-Arrestin 1 with the Type 1A Angiotensin II Receptor | Showed that SII Ang II promotes β-arrestin recruitment, essential for internalization and downstream signaling . |

| The Arrestin-selective Angiotensin AT1 Receptor Agonist | Found that long-term treatment with SII Ang II enhances insulin-stimulated glycogen synthesis in liver cells . |

Analyse Chemischer Reaktionen

Receptor Binding and Activation

- (Sar1,Ile4,8)-Angiotensin II binds to the same orthosteric ligand-binding site on the AT1 receptor as Ang II .

- The phenylalanine at position 8 of Ang II is critical for agonist activity, and the substitution at this position with an aliphatic amino acid like isoleucine results in AT1 receptor antagonist activity .

- This compound acts as a weak partial agonist for AT1 receptor coupling to its G protein effectors but retains near-native ability to recruit arrestins . This "bias" towards arrestin coupling permits this compound to induce AT1 receptor internalization and activate arrestin-dependent signaling pathways independent of detectable G protein signaling .

Allosteric Modulation of B2 Receptor Signaling

- This compound can negatively regulate bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers .

- In vascular smooth muscle cells, this compound inhibits both AT1 and B2 signaling by internalizing AT1-B2 heterodimers .

- This compound exerts lateral allosteric modulation of B2 receptor signaling by binding to the orthosteric ligand binding site of the AT1 receptor and promoting co-sequestration of AT1-B2 heterodimers .

- Unlike the neutral AT1 receptor antagonist losartan, this compound antagonizes B2 signaling, and this effect requires the AT1 receptor and results from co-internalization of AT1-B2 receptor heterodimers in response to this compound .

Effects on Insulin Receptor Signaling

- Long-term pretreatment of hepatocytes with this compound increases insulin-stimulated glycogen synthesis . Ang II and the AT1R antagonist losartan do not have this effect .

- This compound potentiates insulin-stimulated phosphorylation of Akt and GSK3α/β, but not FOXO1 .

- The effect of this compound on insulin-stimulated signaling and glycogen synthesis is dependent on Src and Gαq, as inhibitors of these proteins abolish the potentiating effect of this compound .

Signal Transduction Pathways

- This compound activates extracellular signal-regulated kinases 1 and 2 via angiotensin II type 1A receptors, and this activation is dependent on beta-arrestin 2 expression .

- This compound is unable to stimulate Gαq-mediated signaling .

Impact on AT1 Receptor Internalization

- (Sar1,Ile4,Ile8)-Angiotensin II induces AT1 receptor internalization and activates arrestin-dependent signaling pathways independent of detectable G protein signaling .

- The inactive Ang II analog (Sar1,Ile4,Ile8)Ang II failed to induce internalization of either receptor, consistent with a previous study .

Eigenschaften

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOIRDJKADTVNI-MMYICMJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75N13O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.